2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as enaminonitriles and benzohydrazides.
Functional Group Introduction: The introduction of the 3-methoxybenzyl and propyl groups can be carried out through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to ensure high selectivity and efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of scalable reaction conditions. This ensures consistent product quality and cost-effectiveness. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound finds applications in material sciences, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, triazolopyrimidines are known to act as inhibitors of certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
- 7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one
- 2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the 3-methoxybenzyl group, in particular, may enhance its interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H19N5O2/c1-3-5-12-9-14(22)21-16(18-12)19-15(20-21)17-10-11-6-4-7-13(8-11)23-2/h4,6-9H,3,5,10H2,1-2H3,(H2,17,18,19,20) |
InChI Key |
AGSNXLGRJIGDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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